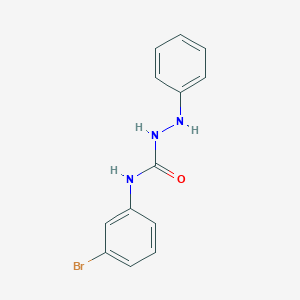
2-(5-Methyl-1-octyl-1H-pyrazol-3-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Methyl-1-octyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as scaffolds for more complex heterocyclic systems . The presence of the pyrazole and pyridine rings in this compound makes it an interesting subject for various chemical and biological studies.
準備方法
The synthesis of 2-(5-Methyl-1-octyl-1H-pyrazol-3-yl)pyridine typically involves the cyclocondensation of hydrazine with a carbonyl system, followed by functionalization of the resulting pyrazole ring . Industrial production methods may involve the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes to achieve high yields and purity .
化学反応の分析
2-(5-Methyl-1-octyl-1H-pyrazol-3-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents
科学的研究の応用
2-(5-Methyl-1-octyl-1H-pyrazol-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly for its anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action of 2-(5-Methyl-1-octyl-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
類似化合物との比較
2-(5-Methyl-1-octyl-1H-pyrazol-3-yl)pyridine can be compared with other pyrazole and pyridine derivatives:
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
2-(1H-Pyrazol-3-yl)pyridine: Lacks the methyl and octyl groups, which may affect its solubility and interaction with biological targets.
3,5-Substituted Pyrazoles: These compounds exhibit different tautomeric forms and reactivity, influencing their applications in synthesis and medicinal chemistry.
特性
CAS番号 |
192711-30-1 |
|---|---|
分子式 |
C17H25N3 |
分子量 |
271.4 g/mol |
IUPAC名 |
2-(5-methyl-1-octylpyrazol-3-yl)pyridine |
InChI |
InChI=1S/C17H25N3/c1-3-4-5-6-7-10-13-20-15(2)14-17(19-20)16-11-8-9-12-18-16/h8-9,11-12,14H,3-7,10,13H2,1-2H3 |
InChIキー |
ICOPMTYJHBYKJL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN1C(=CC(=N1)C2=CC=CC=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


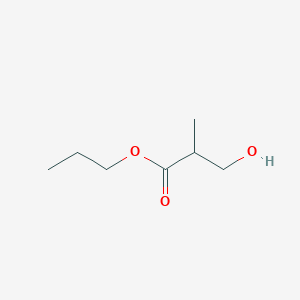

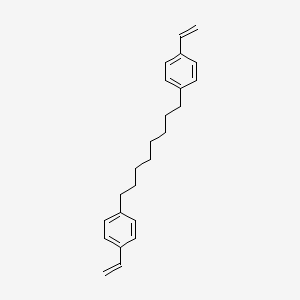

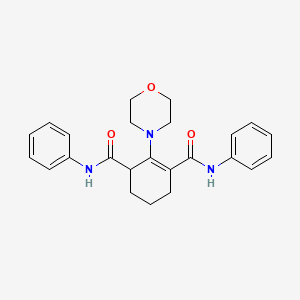

silane](/img/structure/B12556436.png)
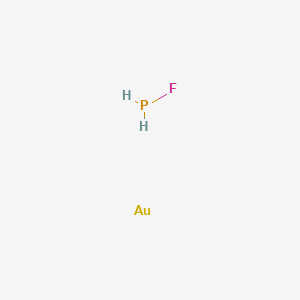
![2,2'-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-dioxolane)](/img/structure/B12556444.png)
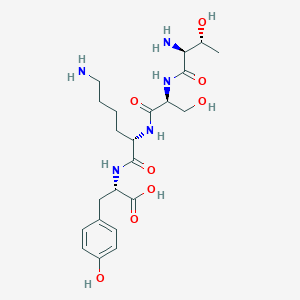
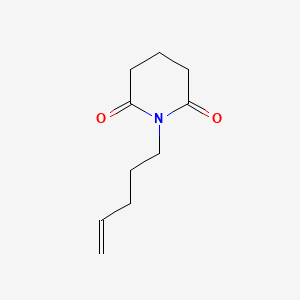

![{[4-(Diphenylamino)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B12556463.png)
